Echimidina

Descripción general

Descripción

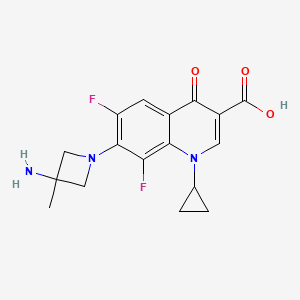

Echimidine is a pyrrolizidine alkaloid primarily found in the plant Echium plantagineum L., which is domesticated in various countries. This compound is known for its toxicity, particularly its hepatotoxic effects, which have led to regulatory scrutiny, especially concerning honey contamination .

Aplicaciones Científicas De Investigación

Echimidine has several scientific research applications, primarily due to its toxicological properties:

Chemistry: Used as a model compound to study pyrrolizidine alkaloids and their chemical behavior.

Biology: Investigated for its effects on liver cells and its potential to cause hepatotoxicity.

Medicine: Studied for its toxic effects and potential therapeutic applications in controlled doses.

Industry: Monitored in food products, especially honey, to ensure safety and compliance with regulations.

Mecanismo De Acción

Target of Action

Echimidine primarily targets hepatocytes, the main cell type in the liver . It has been shown to have a hepatotoxic effect, causing concentration-dependent inhibition of hepatocyte viability .

Mode of Action

It is suggested that echimidine might act as an agonist of the nuclear receptor pxr . This could imply that a PXR-dedicated mode of action may contribute to the hepatotoxicity of pyrrolizidine alkaloids that is dependent on their structure .

Biochemical Pathways

They can affect cell permeability, bind to adhesins, and inhibit DNA or RNA replication and transcription

Pharmacokinetics

It is known that pyrrolizidine alkaloids, in general, can be absorbed and distributed in the body, metabolized in the liver, and excreted . The specific ADME properties of Echimidine and their impact on its bioavailability require further investigation.

Result of Action

The primary result of Echimidine’s action is hepatotoxicity, characterized by the inhibition of hepatocyte viability . In a study using rat hepatocyte primary culture cells, Echimidine caused concentration-dependent inhibition of hepatocyte viability . This suggests that Echimidine can cause liver damage, potentially leading to liver disease.

Action Environment

The action of Echimidine can be influenced by various environmental factors. For instance, the concentration of Echimidine in the environment can affect its toxicity. Higher concentrations of Echimidine can lead to greater hepatotoxicity . Furthermore, Echimidine is found in various plants, including Echium plantagineum L., which are often present in honey. Therefore, the consumption of contaminated honey can lead to exposure to Echimidine .

Análisis Bioquímico

Biochemical Properties

Echimidine interacts with various enzymes, proteins, and other biomolecules. It is a part of the pyrrolizidine alkaloids group, which are known for their complex and diverse structures . The biochemical reactions involving echimidine are classified into three groups: dehydrogenation, oxygenation, and shortening of necic acid . Dehydrogenation of the necine base is considered as bioactivation, while the other routes are considered as detoxification steps .

Cellular Effects

Echimidine has been shown to have hepatotoxic effects on rat hepatocytes . It influences cell function by causing damage to the liver cells, which can lead to liver disease

Molecular Mechanism

The molecular mechanism of echimidine’s effects involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of echimidine over time in laboratory settings are complex. It is known that echimidine has a certain degree of stability, but it can also undergo degradation

Dosage Effects in Animal Models

The effects of echimidine vary with different dosages in animal models. High doses of echimidine have been shown to cause liver damage in rats . The exact threshold effects and the potential toxic or adverse effects at high doses are still being studied.

Metabolic Pathways

Echimidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors

Transport and Distribution

Echimidine is transported and distributed within cells and tissues. It is believed to interact with various transporters or binding proteins

Subcellular Localization

It is believed that echimidine may be directed to specific compartments or organelles within the cell, possibly through targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of echimidine involves the extraction from plant material, typically using hydromethanolic extraction methods. The process includes grinding the plant material, followed by solid-phase extraction (SPE) and liquid chromatography-mass spectrometry (LC-MS) for purification .

Industrial Production Methods: Industrial production of echimidine is not common due to its toxicity. the extraction process from plant sources involves similar methods used in laboratory settings, scaled up to handle larger quantities of plant material .

Análisis De Reacciones Químicas

Types of Reactions: Echimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its analysis and potential detoxification .

Common Reagents and Conditions:

Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Zinc reduction is commonly used to convert echimidine N-oxide to echimidine.

Substitution: Various nucleophiles can be used to substitute functional groups in echimidine, depending on the desired product.

Major Products: The major products formed from these reactions include echihumiline and hydroxymyoscorpine, which are isomers of echimidine .

Comparación Con Compuestos Similares

- Lycopsamine

- Indicine

- Intermedine

- Echihumiline

- Hydroxymyoscorpine

Comparison: Echimidine is unique due to its specific structure and the presence of its isomers, echihumiline and hydroxymyoscorpine. These isomers share similar toxicological properties but differ in their chemical structure and reactivity .

Echimidine’s distinctiveness lies in its prevalence in Echium plantagineum and its significant regulatory attention due to its toxicity, particularly in food products like honey .

Propiedades

IUPAC Name |

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO7/c1-6-12(2)17(23)28-15-8-10-21-9-7-14(16(15)21)11-27-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15+,16+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSGCYGUWHGOPY-LYHHMGRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501020028 | |

| Record name | Echimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-68-3 | |

| Record name | (+)-Echimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Echimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Echimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECHIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31NEL09379 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ECHIMIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-BENZYL-N'-[3-(TRIMETHOXYSILYL)PROPYL]ETHYLENEDIAMINE MONOHYDROCHLORIDE](/img/structure/B1671004.png)

![1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1671009.png)

![(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid](/img/structure/B1671013.png)

![3-[2-azaspiro[5.5]undecan-2-yl-(1-cyclopentyltetrazol-5-yl)methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1671015.png)